An In-depth Technical Guide to 4-Bromo-3-chloro-5,8-difluoroquinoline
An In-depth Technical Guide to 4-Bromo-3-chloro-5,8-difluoroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-chloro-5,8-difluoroquinoline is a halogenated quinoline derivative. The quinoline scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of many natural and synthetic bioactive compounds. The presence of multiple halogen substituents—bromo, chloro, and fluoro groups—on the quinoline ring suggests that this compound could be a valuable building block in the synthesis of complex molecules and a candidate for screening in drug discovery programs. The electronic properties and steric hindrance imparted by the halogens can significantly influence the compound's reactivity and biological activity. This guide provides a summary of the known chemical properties, a proposed synthetic protocol, and general safety considerations for 4-Bromo-3-chloro-5,8-difluoroquinoline.
Core Chemical Properties
While specific experimental data for 4-Bromo-3-chloro-5,8-difluoroquinoline is not widely available in the public domain, its basic molecular properties have been established. Commercial suppliers confirm its existence and provide fundamental identifiers.
| Property | Value | Source |
| CAS Number | 1210275-42-5 | [1] |
| Molecular Formula | C₉H₃BrClF₂N | [2] |
| Molecular Weight | 278.48 g/mol | [2] |
| Physical Form | Solid | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| SMILES String | BrC1=C(Cl)C=NC(C1=C(F)C=C2)=C2F | [2] |
| InChI Key | UISSAMSFPLEPEJ-UHFFFAOYSA-N | [2] |
Experimental Protocols
A specific, validated experimental protocol for the synthesis of 4-Bromo-3-chloro-5,8-difluoroquinoline is not detailed in publicly accessible scientific literature. However, based on established methods for the synthesis of polyhalogenated quinolines, a plausible synthetic route can be proposed. One common strategy involves the cyclization of appropriately substituted anilines.
Proposed Synthesis: Modified Gould-Jacobs Reaction
This proposed protocol is based on the Gould-Jacobs reaction, which is a versatile method for synthesizing quinolines. The starting material would be a suitably halogenated aniline.
Step 1: Synthesis of the Anilinoacrylate Intermediate
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Reactants: 2-bromo-3,6-difluoro-5-chloroaniline and diethyl ethoxymethylenemalonate (EMME).
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Procedure:
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Equimolar amounts of 2-bromo-3,6-difluoro-5-chloroaniline and EMME are mixed in a suitable solvent, such as ethanol.
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The mixture is heated at reflux for a period of 2-4 hours.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure to yield the crude diethyl 2-((2-bromo-3,6-difluoro-5-chlorophenyl)amino)maleate.
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Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Step 2: Thermal Cyclization to the Quinolone
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Reactant: The purified anilinoacrylate intermediate from Step 1.
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Procedure:
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The intermediate is heated in a high-boiling point solvent, such as diphenyl ether, to approximately 250 °C.
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The cyclization reaction is typically complete within 30-60 minutes.
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The reaction mixture is cooled to room temperature, and the precipitated product, ethyl 4-hydroxy-5,8-difluoro-3-chloro-bromoquinoline-2-carboxylate, is collected by filtration.
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Step 3: Hydrolysis and Decarboxylation
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Reactant: The quinolone from Step 2.
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Procedure:
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The ester is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of sodium hydroxide.
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The resulting solution is acidified to precipitate the carboxylic acid.
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The dried carboxylic acid is then heated at its melting point or in a high-boiling solvent to effect decarboxylation, yielding 4-hydroxy-5,8-difluoro-3-chloro-bromoquinoline.
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Step 4: Halogenation of the 4-Hydroxy Group
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Reactant: The 4-hydroxyquinoline from Step 3.
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Procedure:
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The 4-hydroxyquinoline is treated with a halogenating agent such as phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom. This step would lead to a different final product. To obtain the target compound, this step would be a bromination, for example, using phosphorus oxybromide (POBr₃). Correction: The target compound has a bromine at position 4. The proposed synthesis should be adjusted to introduce bromine at this position. A more direct route or a different named reaction might be more appropriate.
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Revised Proposed Synthetic Approach: Halogenation of a Precursor Quinolone
A more direct approach would involve the halogenation of a pre-existing quinoline core.
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Starting Material: 3-chloro-5,8-difluoroquinolin-4-ol.
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Procedure:
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The starting quinolin-4-ol is subjected to bromination. A common reagent for this transformation is phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxybromide.
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The reaction is typically carried out in a sealed tube or under reflux, with or without a solvent.
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After the reaction is complete, the mixture is carefully poured onto ice, and the product is extracted with a suitable organic solvent.
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The organic layer is washed, dried, and concentrated to yield the crude 4-Bromo-3-chloro-5,8-difluoroquinoline.
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Purification is typically achieved by column chromatography.
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Mandatory Visualizations
Caption: A conceptual workflow for the synthesis of 4-Bromo-3-chloro-5,8-difluoroquinoline.
Potential Applications in Drug Development
While no specific biological activity has been reported for 4-Bromo-3-chloro-5,8-difluoroquinoline, the quinoline core is a well-established pharmacophore. Derivatives of quinoline are known to exhibit a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The presence and positioning of halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Therefore, 4-Bromo-3-chloro-5,8-difluoroquinoline represents a potentially valuable scaffold for the development of new therapeutic agents. It can be used as a key intermediate for further functionalization through reactions such as Suzuki or Stille cross-coupling at the bromo position.
Safety and Handling
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[3] Avoid inhalation of dust and contact with skin and eyes.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
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Toxicology: The toxicological properties have not been fully investigated. Similar halogenated compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[3]
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Flammability: The flammability of this compound is not known, but many organic solids are combustible. Keep away from heat and open flames.
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Storage: Store in a tightly sealed container in a cool, dry place.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
This technical guide provides a summary of the currently available information on 4-Bromo-3-chloro-5,8-difluoroquinoline. The lack of comprehensive experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential applications.
